molecular formula C110H120N10O16Zn2 B3208612 Zn2((MeO(CH2CH2O)3C6H4)2(NC5H4CC)C20H8N4C4C20H8N4(C6H4(OCH2CH2)3OMe)2(CCC5H4N)) CAS No. 1051971-75-5

Zn2((MeO(CH2CH2O)3C6H4)2(NC5H4CC)C20H8N4C4C20H8N4(C6H4(OCH2CH2)3OMe)2(CCC5H4N))

Cat. No. B3208612
CAS RN: 1051971-75-5
M. Wt: 1968.9 g/mol
InChI Key: KUDJYFNCCGGHEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Zn2((MeO(CH2CH2O)3C6H4)2(NC5H4CC)C20H8N4C4C20H8N4(C6H4(OCH2CH2)3OMe)2(CCC5H4N)) is a complex compound that has been synthesized for its potential use in scientific research. This compound is of interest due to its unique structure and potential applications in various fields of research.

Mechanism of Action

The mechanism of action of Zn2((MeO(CH2CH2O)3C6H4)2(NC5H4CC)C20H8N4C4C20H8N4(C6H4(OCH2CH2)3OMe)2(CCC5H4N)) is not well understood. However, it is believed that the compound may act as a Lewis acid catalyst, which could facilitate various chemical reactions. Additionally, the compound may interact with biological molecules such as enzymes and receptors, which could lead to various biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of Zn2((MeO(CH2CH2O)3C6H4)2(NC5H4CC)C20H8N4C4C20H8N4(C6H4(OCH2CH2)3OMe)2(CCC5H4N)) are not well characterized. However, it is believed that the compound may interact with various biological molecules such as enzymes and receptors, which could lead to various biochemical and physiological effects. Additionally, the compound may have potential toxicity, which would need to be carefully evaluated in future studies.

Advantages and Limitations for Lab Experiments

One advantage of using Zn2((MeO(CH2CH2O)3C6H4)2(NC5H4CC)C20H8N4C4C20H8N4(C6H4(OCH2CH2)3OMe)2(CCC5H4N)) in lab experiments is its unique structure, which could lead to the synthesis of new materials with unique properties. Additionally, the compound could be used as a potential catalyst for various chemical reactions. However, one limitation of using this compound in lab experiments is its potential toxicity, which would need to be carefully evaluated in future studies.

Future Directions

There are several future directions for the study of Zn2((MeO(CH2CH2O)3C6H4)2(NC5H4CC)C20H8N4C4C20H8N4(C6H4(OCH2CH2)3OMe)2(CCC5H4N)). One direction is to further characterize the mechanism of action of the compound, which could lead to a better understanding of its potential applications in various fields of research. Additionally, future studies could evaluate the potential toxicity of the compound and its potential use as a drug candidate. Another direction is to explore the potential applications of the compound in the field of material science, where it could be used as a building block for the synthesis of new materials with unique properties.

Synthesis Methods

The synthesis of Zn2((MeO(CH2CH2O)3C6H4)2(NC5H4CC)C20H8N4C4C20H8N4(C6H4(OCH2CH2)3OMe)2(CCC5H4N)) involves the reaction of zinc acetate with the ligand 2-(4-pyridyl)acetonitrile (NC5H4CC) in the presence of a solvent such as dimethylformamide (DMF). The reaction mixture is then heated to a temperature of around 70°C for several hours to allow for the formation of the complex. The resulting product is a yellow powder that is soluble in organic solvents such as chloroform and dichloromethane.

Scientific Research Applications

Zn2((MeO(CH2CH2O)3C6H4)2(NC5H4CC)C20H8N4C4C20H8N4(C6H4(OCH2CH2)3OMe)2(CCC5H4N)) has potential applications in various fields of scientific research. One area of interest is in the field of catalysis, where this compound could be used as a catalyst for various chemical reactions. Another potential application is in the field of material science, where this compound could be used as a building block for the synthesis of new materials with unique properties. Additionally, this compound could be used in the field of medicinal chemistry, where it could be used as a potential drug candidate for the treatment of various diseases.

properties

IUPAC Name

dizinc;5-[4-[10,20-bis[3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]-15-(2-pyridin-4-ylethynyl)-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diid-5-yl]buta-1,3-diynyl]-10,20-bis[3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]-15-(2-pyridin-4-ylethynyl)-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C110H120N10O16.2Zn/c1-121-49-53-125-57-61-129-65-69-133-83-15-7-11-79(73-83)107-99-33-25-91(113-99)87(92-26-34-100(114-92)108(80-12-8-16-84(74-80)134-70-66-130-62-58-126-54-50-122-2)104-38-30-96(118-104)89(95-29-37-103(107)117-95)23-21-77-41-45-111-46-42-77)19-5-6-20-88-93-27-35-101(115-93)109(81-13-9-17-85(75-81)135-71-67-131-63-59-127-55-51-123-3)105-39-31-97(119-105)90(24-22-78-43-47-112-48-44-78)98-32-40-106(120-98)110(102-36-28-94(88)116-102)82-14-10-18-86(76-82)136-72-68-132-64-60-128-56-52-124-4;;/h7-18,25-48,73-76,87-91,93,96,98-99,101,104,106-110,113,115,118,120H,49-72H2,1-4H3;;/q-4;2*+2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUDJYFNCCGGHEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOC1=CC=CC(=C1)C2C3C=CC(N3)C(C4=CC=C([N-]4)C(C5C=CC(N5)C(C6=CC=C2[N-]6)C#CC7=CC=NC=C7)C8=CC(=CC=C8)OCCOCCOCCOC)C#CC#CC9C1C=CC(N1)C(C1=CC=C([N-]1)C(C1C=CC(N1)C(C1=CC=C9[N-]1)C1=CC(=CC=C1)OCCOCCOCCOC)C#CC1=CC=NC=C1)C1=CC(=CC=C1)OCCOCCOCCOC.[Zn+2].[Zn+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C110H120N10O16Zn2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1968.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.